4-(tert-butoxy)butan-2-ol
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Overview
Description
4-(tert-butoxy)butan-2-ol is an organic compound with the molecular formula C8H18O2. It is a type of alcohol characterized by the presence of a tert-butoxy group attached to the butan-2-ol backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(tert-butoxy)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound is often produced by the catalytic hydration of isobutylene. This method involves the use of sulfuric acid as a catalyst to facilitate the addition of water to isobutylene, resulting in the formation of the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
4-(tert-butoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Various substituted alcohols depending on the reagents used.
Scientific Research Applications
4-(tert-butoxy)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)butan-2-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the tert-butoxy group is replaced by other functional groups. Additionally, it can undergo oxidation and reduction reactions, leading to the formation of different products. The specific pathways and targets depend on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: The simplest tertiary alcohol with a similar structure but without the butan-2-ol backbone.
Butan-2-ol: A secondary alcohol with a similar backbone but without the tert-butoxy group.
Isobutanol: An isomer of butan-2-ol with a different arrangement of atoms.
Uniqueness
4-(tert-butoxy)butan-2-ol is unique due to the presence of both the tert-butoxy group and the butan-2-ol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical reactions and applications .
Properties
CAS No. |
56053-87-3 |
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Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-7(9)5-6-10-8(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
FXMSTCZCFZLJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(C)(C)C)O |
Purity |
95 |
Origin of Product |
United States |
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